molecular formula C15H18N2O B1200841 (1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one

(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one

Cat. No. B1200841
M. Wt: 242.32 g/mol
InChI Key: APLHEOBEIBHCHW-SEQYCRGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selagine is a quinolone.

Scientific Research Applications

Alzheimer's Disease Treatment

A significant application of the compound is in the treatment of Alzheimer's disease. Huperzine A, a variant of this compound, has been identified as a potent acetylcholinesterase inhibitor, beneficial for Alzheimer's patients (Geib, Tueckmantel, & Kozikowski, 1991).

Pharmacological Studies on Natural Products

The compound has been the subject of pharmacological studies in China, particularly in the context of natural products. It shows promise for clinical applications, with huperzine A being a primary focus (Zhu, Li, & Liu, 2004).

Synthesis of Sparteine Surrogate

Research on synthesizing sparteine surrogates includes work on variants of this compound, highlighting its importance in asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).

NMR Spectral Analysis

The compound's complete 1H NMR spectral fingerprint has been analyzed, which is crucial for purity analysis and elucidating structural analogs (Niemitz et al., 2007).

Hantzsch Synthesis

It plays a role in the Hantzsch synthesis for producing heterocycles, indicating its utility in organic chemistry (Svetlik, Tureček, & Hanuš, 1988).

Environmentally Friendly Synthesis

The compound's derivatives are synthesized via an environmentally friendly process, which is important for sustainable chemistry practices (Jha, Naidu, & Abdelkhalik, 2013).

Analgesic Activity

Studies have shown that certain derivatives have analgesic activity with low acute toxicity, indicating potential applications in pain management (Gein et al., 2018).

Convergent Synthesis of Analogues

The compound has been utilized in the convergent synthesis of huperzine A and its analogues, important for the development of new pharmaceuticals (Kelly et al., 2000).

properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one

InChI

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-5,8,10H,6-7,16H2,1-2H3,(H,17,18)/b11-3-/t10-,15+/m0/s1

InChI Key

APLHEOBEIBHCHW-SEQYCRGISA-N

Isomeric SMILES

C/C=C\1/[C@H]2CC(=C[C@@]1(C3=C(C2)NC(=O)C=C3)N)C

SMILES

CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C

Canonical SMILES

CC=C1C2CC(=CC1(C3=C(C2)NC(=O)C=C3)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
Reactant of Route 2
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
Reactant of Route 3
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
Reactant of Route 4
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
Reactant of Route 5
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one
Reactant of Route 6
(1R,9S,13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one

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